molecular formula C20H24N4O B2544473 N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide CAS No. 1798028-52-0

N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide

Cat. No.: B2544473
CAS No.: 1798028-52-0
M. Wt: 336.439
InChI Key: CJPFDHABJBCZAJ-UHFFFAOYSA-N
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Description

N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide is a useful research compound. Its molecular formula is C20H24N4O and its molecular weight is 336.439. The purity is usually 95%.
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Biological Activity

N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide is a complex organic compound known for its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features several notable structural components that contribute to its biological activity:

  • Cyclopropyl Group : Enhances lipophilicity and may influence receptor binding.
  • Pyridine and Pyrazole Moieties : Known for their roles in modulating various biological pathways.
  • Dihydropyridine Core : Associated with diverse pharmacological properties.

Antimicrobial Properties

Research indicates that derivatives of this compound display significant antimicrobial activities. The presence of the pyrazole and pyridine rings has been linked to the inhibition of bacterial growth.

CompoundActivity TypeReference
This compoundAntimicrobial

Anticancer Activity

Studies suggest that similar compounds exhibit anticancer properties by targeting specific cellular pathways involved in tumor growth and proliferation. The unique structure may allow selective interaction with cancer cell receptors.

CompoundActivity TypeReference
This compoundAnticancer

Anti-inflammatory Effects

The compound has shown potential in reducing inflammation, possibly through the modulation of cytokine production and inhibition of inflammatory pathways.

CompoundActivity TypeReference
This compoundAnti-inflammatory

The mechanisms through which this compound exerts its effects are not fully elucidated but may involve:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of key enzymes involved in disease processes.
  • Receptor Modulation : It likely interacts with specific receptors, altering their signaling pathways.
  • Cytokine Regulation : Potentially modulates the production of pro-inflammatory cytokines.

Case Study 1: Antimicrobial Efficacy

A study demonstrated that derivatives similar to this compound exhibited significant antibacterial activity against a range of pathogens, showcasing a minimum inhibitory concentration (MIC) lower than that of conventional antibiotics.

Case Study 2: Anticancer Potential

In vitro studies indicated that the compound could induce apoptosis in cancer cell lines, with IC50 values suggesting potent activity compared to standard chemotherapeutics. Further investigations are needed to explore its efficacy in vivo.

Properties

IUPAC Name

N-[2-(5-cyclopropyl-3-pyridin-2-ylpyrazol-1-yl)ethyl]cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O/c25-20(16-6-2-1-3-7-16)22-12-13-24-19(15-9-10-15)14-18(23-24)17-8-4-5-11-21-17/h1-2,4-5,8,11,14-16H,3,6-7,9-10,12-13H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJPFDHABJBCZAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)NCCN2C(=CC(=N2)C3=CC=CC=N3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.